ZTZ240

Übersicht

Beschreibung

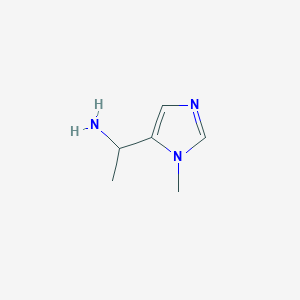

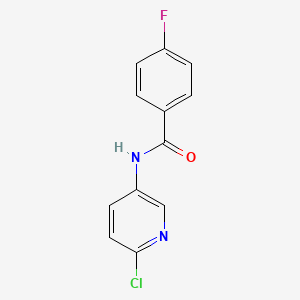

ZTZ240 ist eine synthetische Verbindung, die für ihre Rolle als Aktivator des KCNQ2-Kaliumkanals bekannt ist. Diese Verbindung hat aufgrund ihrer potenziellen therapeutischen Anwendungen bei der Behandlung von Hyperexzitabilitätsstörungen wie Epilepsie und neuropathischen Schmerzen Aufmerksamkeit erregt .

Wissenschaftliche Forschungsanwendungen

ZTZ240 hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Werkzeugverbindung verwendet, um die Aktivierungsmechanismen von Kaliumkanälen zu untersuchen.

Biologie: this compound wird in der Forschung eingesetzt, um die Rolle von KCNQ2-Kanälen bei der neuronalen Erregbarkeit zu verstehen.

Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Wirkungen bei der Behandlung von Epilepsie, neuropathischen Schmerzen und anderen Hyperexzitabilitätsstörungen untersucht.

Industrie: This compound wird bei der Entwicklung neuer Medikamente eingesetzt, die auf Kaliumkanäle abzielen

Wirkmechanismus

This compound entfaltet seine Wirkung durch Bindung an die spannungsabhängige Domäne des KCNQ2-Kaliumkanals. Diese Bindung stabilisiert den Kanal in seinem aktivierten Zustand, sodass Kaliumionen durchfließen können und die neuronale Erregbarkeit reduziert wird. Die molekularen Ziele umfassen bestimmte Reste in der spannungsabhängigen Domäne, wie z. B. Phe137, Asp172, Arg207 und Arg210 .

Wirkmechanismus

Target of Action

ZTZ240, also known as N-(6-chloropyridin-3-yl)-4-fluorobenzamide, primarily targets the human KCNQ2 channel . The KCNQ2 channel is a voltage-gated potassium channel responsible for the M-current in neurons . This channel plays a crucial role in preventing neurons from over-excitation .

Mode of Action

This compound interacts with its target, the KCNQ2 channel, by binding at the voltage-sensing domain . This binding directly stabilizes the channel at the activated state . This is different from other activators like retigabine, which binds at the pore domain and activates the channel through allosteric modulation .

Biochemical Pathways

The activation of the KCNQ2 channel by this compound affects the M-current pathway in neurons . The M-current prevents neurons from over-excitation . Therefore, the activation of KCNQ2 by this compound can help in treating diseases related to neuronal hyper-excitability, such as epilepsy, pain, Parkinson’s disease, ischemia, schizophrenia, and certain smooth muscle disorders .

Pharmacokinetics

The binding affinity and cooperative coefficients of this compound to the kcnq2 channel have been studied

Result of Action

The binding of this compound to the KCNQ2 channel stabilizes it in the activated state . This increases the outward current and enhances the voltage sensitivity . As a result, the M-current in neurons is increased, preventing over-excitation of neurons .

Biochemische Analyse

Biochemical Properties

ZTZ240 plays a pivotal role in biochemical reactions by interacting with the KCNQ2 potassium channel. This interaction is characterized by the binding of this compound to the voltage-sensing domain of the KCNQ2 channel, which stabilizes the channel in its activated state . The compound’s ability to enhance the voltage sensitivity of the KCNQ2 channel makes it a valuable tool in studying neuronal excitability and related disorders . Additionally, this compound’s interaction with the KCNQ2 channel is specific and does not significantly affect other potassium channels, highlighting its selectivity and potential therapeutic applications .

Cellular Effects

This compound exerts significant effects on various types of cells, particularly neurons. By activating the KCNQ2 potassium channel, this compound helps to regulate the M-current, which is essential for maintaining the resting membrane potential and controlling neuronal excitability . This regulation prevents excessive neuronal firing and reduces the likelihood of seizures and other hyper-excitability disorders . Furthermore, this compound influences cell signaling pathways by modulating the activity of the KCNQ2 channel, which in turn affects downstream signaling cascades and gene expression . The compound’s impact on cellular metabolism is also notable, as it helps to maintain cellular homeostasis by preventing excessive energy expenditure associated with uncontrolled neuronal firing .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the voltage-sensing domain of the KCNQ2 potassium channel . This binding stabilizes the channel in its activated state, thereby enhancing the outward potassium current and increasing the channel’s voltage sensitivity . The activation of the KCNQ2 channel by this compound is distinct from other activators, such as retigabine, which binds to the pore domain and activates the channel through allosteric modulation . By accurately defining the ligand-binding sites, the molecular mechanism of this compound provides a structural basis for drug optimization and design .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its efficacy in activating the KCNQ2 channel, with no significant loss of function . Additionally, in vitro and in vivo studies have demonstrated that this compound’s effects on cellular function are sustained over time, with consistent regulation of neuronal excitability and prevention of hyper-excitability disorders .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively activates the KCNQ2 channel and regulates neuronal excitability without causing adverse effects . At higher doses, the compound may exhibit toxic effects, including potential disruptions in cellular homeostasis and adverse impacts on other physiological processes . Threshold effects have been observed, where the efficacy of this compound plateaus beyond a certain dosage, indicating the importance of optimizing dosage levels for therapeutic applications .

Metabolic Pathways

This compound is involved in specific metabolic pathways that include interactions with enzymes and cofactors essential for its function . The compound’s activation of the KCNQ2 channel influences metabolic flux and metabolite levels, contributing to the regulation of cellular energy expenditure and homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its binding to the KCNQ2 channel, which is predominantly expressed in neuronal tissues . This targeted distribution ensures that this compound exerts its effects primarily on neurons, minimizing off-target effects and enhancing its therapeutic potential .

Subcellular Localization

This compound’s subcellular localization is primarily associated with the plasma membrane, where the KCNQ2 potassium channel is located . The compound’s activity and function are closely tied to its ability to bind and activate the KCNQ2 channel at the membrane . Post-translational modifications and targeting signals may further influence this compound’s localization, directing it to specific compartments or organelles within the cell . This precise localization is crucial for the compound’s efficacy in regulating neuronal excitability and preventing hyper-excitability disorders .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von ZTZ240 beinhaltet die Bildung von N-(6-Chlor-3-pyridinyl)-4-fluorbenzamid. Das Verfahren umfasst in der Regel die folgenden Schritte:

Bildung des Zwischenprodukts: Die Reaktion beginnt mit der Chlorierung von 3-Pyridincarbonsäure, um 6-Chlor-3-Pyridincarbonsäure zu bilden.

Amidierungsreaktion: Das Zwischenprodukt wird dann unter bestimmten Bedingungen mit 4-Fluoranilin umgesetzt, um N-(6-Chlor-3-pyridinyl)-4-fluorbenzamid zu ergeben.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz fortschrittlicher Techniken wie kontinuierlicher Durchflussreaktoren und automatisierter Synthese kann die Effizienz der Produktion verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen

ZTZ240 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um reduzierte Derivate zu bilden.

Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere an den Chlor- und Fluorpositionen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Natriumhydroxid und verschiedene Nukleophile werden für Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann beispielsweise die Oxidation N-(6-Chlor-3-pyridinyl)-4-fluorbenzoesäure ergeben, während die Reduktion N-(6-Chlor-3-pyridinyl)-4-fluorbenzylamin ergeben kann .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Retigabin: Ein weiterer KCNQ2-Aktivator, der an die Poren-Domäne bindet und den Kanal durch allosterische Modulation aktiviert.

ICA-27243: Eine Verbindung mit einer anderen Bindungsstelle, die selektiv KCNQ2/KCNQ3-Kanäle aktiviert

Einzigartigkeit von ZTZ240

This compound ist einzigartig in seinem Bindungsmechanismus, da es direkt mit der spannungsabhängigen Domäne des KCNQ2-Kanals interagiert. Diese unterschiedliche Bindungsstelle und der Aktivierungsmechanismus unterscheiden ihn von anderen ähnlichen Verbindungen und machen ihn zu einem wertvollen Werkzeug, um die Aktivierung von Kaliumkanälen zu untersuchen und gezielte Therapien zu entwickeln .

Eigenschaften

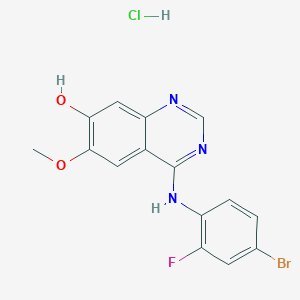

IUPAC Name |

N-(6-chloropyridin-3-yl)-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFN2O/c13-11-6-5-10(7-15-11)16-12(17)8-1-3-9(14)4-2-8/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URPKVELJRWKNQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CN=C(C=C2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of ZTZ240 on the KCNQ2 channel?

A1: this compound is a potent activator of the KCNQ2 channel, a voltage-gated potassium channel. While the precise binding site remains elusive, research suggests this compound might interact with the channel's voltage-sensing domain, influencing its gating properties . This interaction enhances the channel's open probability, leading to increased potassium ion efflux and neuronal hyperpolarization.

Q2: How does the binding of this compound to KCNQ2 differ from other activators?

A2: A statistical thermodynamic model, distinct from the Hill equation, was employed to characterize this compound's interaction with KCNQ2 . This model suggests a complex binding mechanism involving cooperative interactions between multiple this compound molecules and the channel. This model allows for the determination of binding affinity (KA), cooperative binding coefficients (γ, μ, ν), and channel conductance coefficients (a, b, c, d) for different binding configurations.

Q3: What is the significance of the bi-sigmoid concentration-response curve observed with this compound?

A3: The bi-sigmoid concentration-response curve observed with this compound activation of the WT-F137A mutant KCNQ2 channel suggests a complex activation mechanism . This deviation from a typical sigmoidal curve indicates the presence of multiple binding sites or conformational states with varying affinities for this compound. This finding highlights the importance of using models beyond the traditional Hill equation to fully characterize the interaction between this compound and KCNQ2.

Q4: Are there any structural studies available that shed light on this compound binding to KCNQ2?

A4: While detailed structural data pinpointing the exact binding site of this compound within the KCNQ2 channel is limited, there are research efforts focused on characterizing the complex . These studies aim to provide a high-resolution structure of the KCNQ2-ZTZ240 complex, offering valuable insights into the molecular interactions governing channel activation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl ({4-(4-fluorophenyl)-5-[(2-furoylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B2506854.png)

![METHYL 4,5-DIMETHOXY-2-{5-[(PHENYLSULFANYL)METHYL]FURAN-2-AMIDO}BENZOATE](/img/structure/B2506855.png)

![tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)methyl)carbamate](/img/structure/B2506857.png)

![N-[2-[[2-(4-Tert-butylphenyl)acetyl]amino]ethyl]prop-2-enamide](/img/structure/B2506861.png)

![2-({2-[(benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2506863.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2506865.png)

![Methyl 6-ethyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2506871.png)